molecular formula C8H7BrN2 B2875763 4-Bromo-1H-indol-5-amine CAS No. 176713-32-9

4-Bromo-1H-indol-5-amine

Cat. No.: B2875763
CAS No.: 176713-32-9
M. Wt: 211.062
InChI Key: SWHSDPBTUKCMCJ-UHFFFAOYSA-N
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Description

4-Bromo-1H-indol-5-amine is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The presence of a bromine atom at the fourth position and an amine group at the fifth position of the indole ring makes this compound a unique and valuable compound in synthetic organic chemistry and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-indol-5-amine, as an indole derivative, is expected to interact with various enzymes, proteins, and other biomolecules. Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives

Cellular Effects

Indole derivatives have been found to exhibit extensive biological activity and influence cell function . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . The specific effects of this compound on various types of cells and cellular processes, including its impact on cell signaling pathways, gene expression, and cellular metabolism, need to be explored further.

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indol-5-amine typically involves the bromination of indole derivatives followed by amination. One common method is the bromination of 1H-indole-5-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-1H-indol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Bromoindole: Similar structure but lacks the amine group at the fifth position.

    5-Bromo-1H-indole-3-carboxaldehyde: Contains a bromine atom at the fifth position and an aldehyde group at the third position.

    4-Chloro-1H-indol-5-amine: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 4-Bromo-1H-indol-5-amine is unique due to the presence of both a bromine atom and an amine group on the indole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various synthetic and medicinal applications .

Properties

IUPAC Name

4-bromo-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHSDPBTUKCMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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